

An In-depth Technical Guide to the Physicochemical Properties of Ondansetron Hydrochloride

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Compound of Interest		
Compound Name:	Indisetron Dihydrochloride	
Cat. No.:	B15617085	Get Quote

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Ondansetron hydrochloride, a selective 5-HT3 receptor antagonist. While the initial request specified **Indisetron dihydrochloride**, a thorough search of the scientific literature and chemical databases revealed a scarcity of detailed public information for this compound. In contrast, Ondansetron hydrochloride, a closely related and clinically significant member of the same therapeutic class, is extensively characterized. Therefore, this guide will focus on Ondansetron hydrochloride to provide a robust and well-documented resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein are largely applicable to the characterization of other "setron" class drugs.

Ondansetron hydrochloride is a carbazole derivative recognized for its antiemetic and antinausea effects, particularly in the context of chemotherapy and post-operative recovery.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring therapeutic efficacy and safety.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Ondansetron hydrochloride are summarized in the table below, providing a clear reference for key quantitative data.



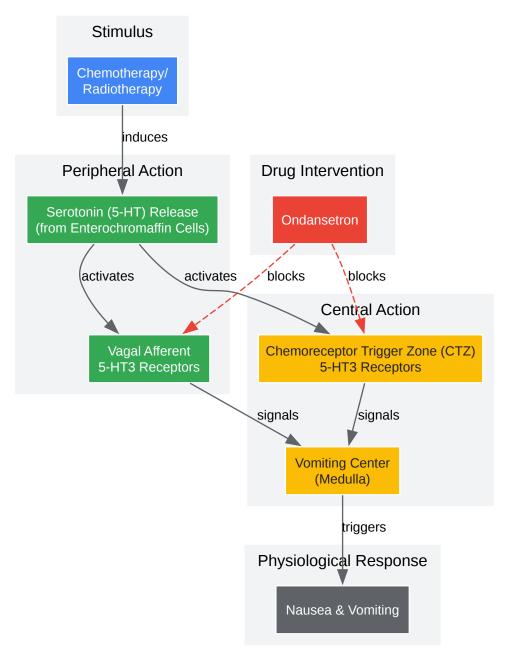
Property	Value
Chemical Structure	(±) 1, 2, 3, 9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one, monohydrochloride, dihydrate[3]
Molecular Formula	C18H19N3O • HCl • 2H2O[3][4]
Molecular Weight	365.9 g/mol [5][6]
Melting Point	175.0 to 180.0 °C[7][8][9]
Solubility	Sparingly soluble in water and alcohol; soluble in methanol.[10] Soluble in normal saline.[3]
рКа	7.4[2][10]
LogP (Partition Coefficient)	2.3 - 2.4[2][11]

Mechanism of Action: 5-HT3 Receptor Antagonism

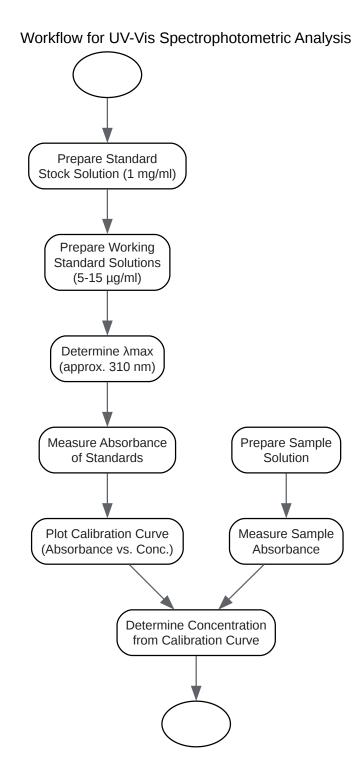
Ondansetron exerts its therapeutic effect by selectively and competitively blocking serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[12][13][14] The binding of serotonin to these receptors, often released from enterochromaffin cells in the small intestine in response to stimuli like chemotherapeutic agents, triggers the vomiting reflex.[14][15] By antagonizing these receptors, Ondansetron effectively interrupts this signaling pathway, thereby preventing nausea and emesis.[12]



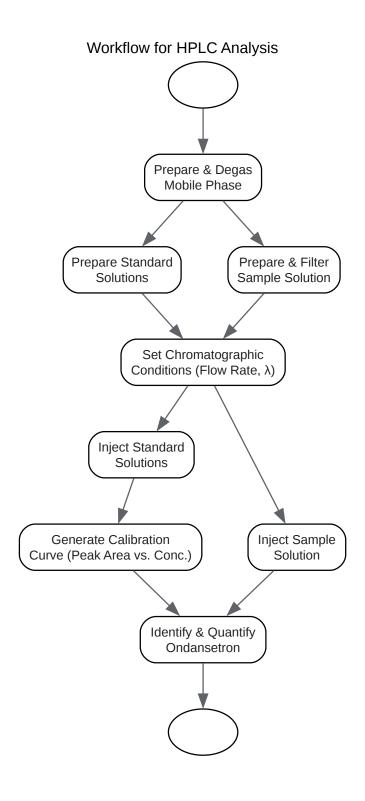
Signaling Pathway of 5-HT3 Receptor Antagonism











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